molecular formula C5H12ClNO B13671491 2-(Azetidin-1-yl)ethanol hydrochloride

2-(Azetidin-1-yl)ethanol hydrochloride

Cat. No.: B13671491
M. Wt: 137.61 g/mol
InChI Key: FGKQPUGDEJEONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)ethanol hydrochloride typically involves the reaction of azetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the ring-opening of ethylene oxide and subsequent formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through techniques such as distillation or crystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azetidin-1-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-1-yl)ethanol: The parent compound without the hydrochloride salt.

    2-(Azetidin-1-yl)ethanamine: A related compound with an amine group instead of a hydroxyl group.

    2-(Azetidin-1-yl)ethanone: A ketone derivative of the compound.

Uniqueness

2-(Azetidin-1-yl)ethanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

2-(azetidin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c7-5-4-6-2-1-3-6;/h7H,1-5H2;1H

InChI Key

FGKQPUGDEJEONZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCO.Cl

Origin of Product

United States

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